molecular formula C7H5Br2FO B1409944 3,5-Dibromo-2-fluoroanisole CAS No. 1803836-83-0

3,5-Dibromo-2-fluoroanisole

Cat. No.: B1409944
CAS No.: 1803836-83-0
M. Wt: 283.92 g/mol
InChI Key: XEDDTZGPDJTNGE-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoroanisole is a halogenated anisole compound characterized by the presence of bromine and fluorine atoms on the aromatic ring. It is a white crystalline solid used in various fields, including medical research, environmental research, and industrial applications.

Scientific Research Applications

3,5-Dibromo-2-fluoroanisole has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoroanisole typically involves halogenation reactions. One common method is the bromination of 2-fluoroanisole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluoroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding anilines, while oxidation reactions can produce quinones or other oxidized derivatives .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluoroanisole involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering the structure of target proteins .

Comparison with Similar Compounds

    3,5-Dibromoanisole: Similar structure but lacks the fluorine atom.

    2-Fluoroanisole: Contains a fluorine atom but lacks bromine atoms.

    3,5-Difluoroanisole: Contains two fluorine atoms instead of bromine.

Uniqueness: 3,5-Dibromo-2-fluoroanisole is unique due to the combination of bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1,5-dibromo-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDDTZGPDJTNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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